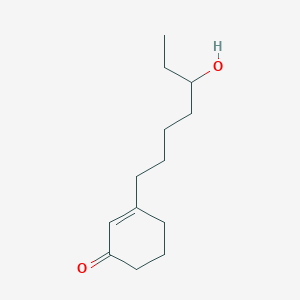
3-(5-Hydroxyheptyl)cyclohex-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C13H22O2 It is a cyclohexenone derivative, characterized by a hydroxyheptyl side chain attached to the cyclohexenone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxyheptyl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with a suitable heptyl derivative under controlled conditions. One common method is the Michael addition of a heptyl Grignard reagent to cyclohexenone, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(5-oxoheptyl)cyclohex-2-en-1-one.
Reduction: Formation of 3-(5-hydroxyheptyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexenone derivatives depending on the substituent introduced.
科学研究应用
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-Hydroxyheptyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexenone ring can undergo nucleophilic addition reactions, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxyheptyl side chain.
4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one: A derivative with different substituents on the cyclohexenone ring.
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one: Another cyclohexenone derivative with an ethoxy group.
Uniqueness
3-(5-Hydroxyheptyl)cyclohex-2-en-1-one is unique due to its specific hydroxyheptyl side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
属性
CAS 编号 |
564468-26-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
3-(5-hydroxyheptyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-2-12(14)8-4-3-6-11-7-5-9-13(15)10-11/h10,12,14H,2-9H2,1H3 |
InChI 键 |
SYHVUOWOWPTXTA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCC1=CC(=O)CCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


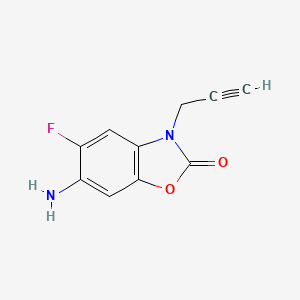
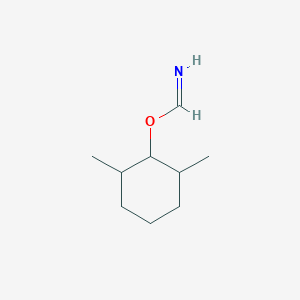
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)
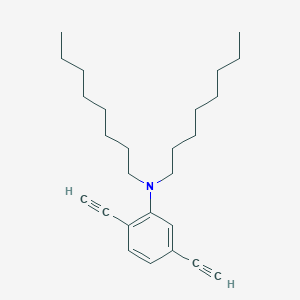

![Methanesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14220449.png)
![6-[(2-hydroxyacetyl)amino]-N-phenylhexanamide](/img/structure/B14220462.png)
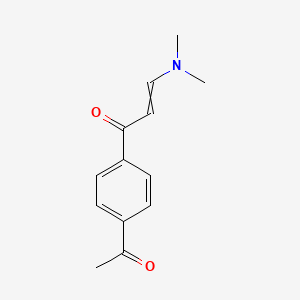
![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)
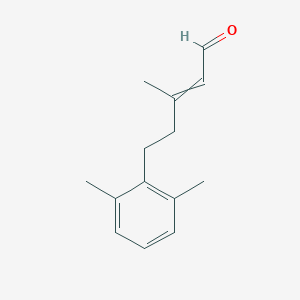
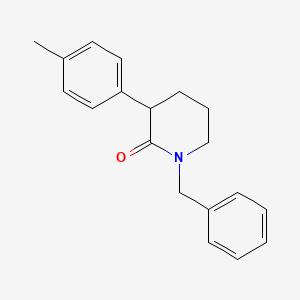
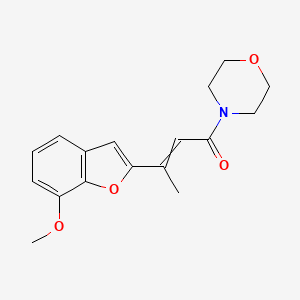
![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
